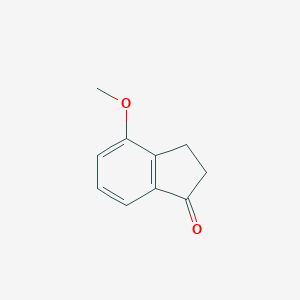

4-Methoxy-1-indanone

Overview

Description

Synthesis Analysis

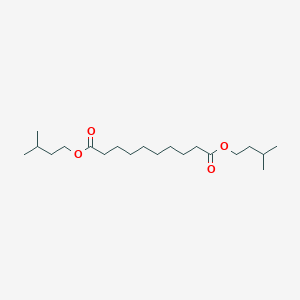

The synthesis of compounds related to 4-Methoxy-1-indanone often involves multi-step chemical processes. For instance, the synthesis of related liquid crystalline polyacetylenes containing methoxy tails was achieved through consecutive esterification reactions, followed by polymerization (Kong & Tang, 1998). Similarly, derivatives of this compound, such as 1,1-Dimethyl-4-indanol, have been synthesized via intramolecular Friedel–Crafts cyclization (Wang, Wu, & Xia, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques like X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, was determined, revealing details about its molecular conformation and intermolecular hydrogen bonds (Mantelingu et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving this compound or its derivatives are diverse. For instance, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of 2-phenyl-1-indanone, demonstrating the compound's reactivity in acid-catalyzed conditions (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of materials containing this compound derivatives, such as liquid crystalline polyacetylenes, have been extensively studied. These studies often focus on mesomorphic behavior and transitions under various temperature conditions, as well as molecular alignments (Kong & Tang, 1998).

Scientific Research Applications

Energetic Characterization in Biomass Degradation : Indanone derivatives, including variants of 4-Methoxy-1-indanone, have been studied for their energetic properties, important in biomass degradation. They have been analyzed using calorimetric techniques and computational methodologies to determine enthalpies of combustion and sublimation (Silva, Lima, & da Silva, 2018).

Microbiological Transformations : Research on microbiological transformations of nonsteroidal structures, including methoxy-substituted indanone derivatives, has revealed their potential for novel chemical conversions and pharmaceutical applications (Wieglepp, Hoyer, & Kieslich, 1973).

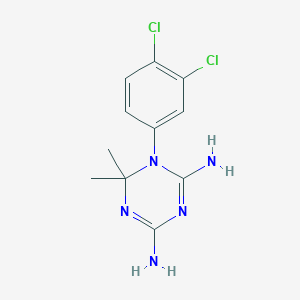

Neurological Condition Treatment : Methoxy substituted 2-benzylidene-1-indanone derivatives have been explored for their potential in treating neurological conditions. They have shown affinity for A1 and A2A receptors, relevant in neuropharmacology (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).

Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of indanone derivatives, including this compound. These studies provide insights into the chemical properties and potential applications in synthetic chemistry (Ortiz-Marciales et al., 2000).

Pharmacological Studies : Indanone derivatives have been evaluated for their pharmacological properties, including as inhibitors of enzymes and potential treatment agents for diseases like Alzheimer's (Nan et al., 2016).

Safety and Hazards

4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSYELHQDGJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404125 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13336-31-7 | |

| Record name | 4-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

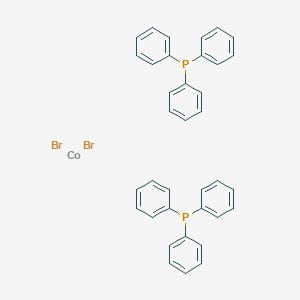

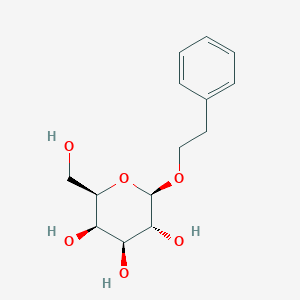

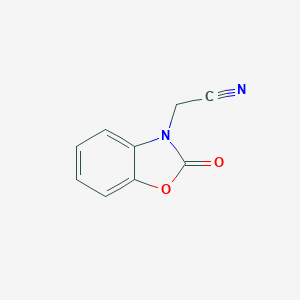

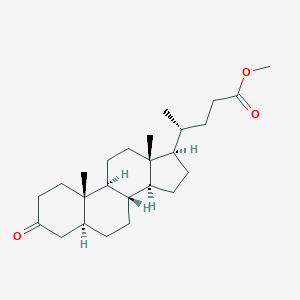

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methoxy-1-indanone in organic synthesis, and how does its formation relate to reaction conditions?

A: this compound is a valuable building block in organic synthesis, particularly for constructing complex cyclic structures. Notably, its synthesis serves as a prime example of how reaction conditions can dictate product formation. When 3-(4-Methoxyphenyl)propionic acid (1c) undergoes polyphosphoric acid (PPA) catalyzed cyclization, this compound (3c) is the major product, with yields ranging from 17-65% depending on the PPA/1c ratio []. This highlights the significant influence of reaction parameters on product selectivity during cyclization reactions.

Q2: How does the structure of the starting material influence the outcome of PPA-catalyzed cyclizations, particularly concerning the formation of this compound versus [3.3]metacyclophane-1,10-diones?

A: The structure of the starting 3-(methoxyphenyl)propionic acid significantly influences the product distribution in PPA-catalyzed reactions. For instance, while 3-(4-Methoxyphenyl)propionic acid (1c) primarily yields this compound (3c) [], its isomers, 3-(2-methoxyphenyl)propionic acid (1a) and 3-(2,4-dimethoxyphenyl)propionic acid (1b), predominantly form the dimeric [3.3]metacyclophane-1,10-diones (5a,b) []. This difference likely stems from the varying steric and electronic effects imparted by the methoxy substituents at different positions on the aromatic ring. The presence of the methoxy group at the para position in 1c appears to favor intramolecular cyclization, leading to this compound (3c), while the ortho and ortho/para substitutions in 1a and 1b, respectively, promote intermolecular reactions resulting in dimer formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)